molecular formula C8H5FN2O2 B14846541 (6-Cyano-4-fluoropyridin-2-YL)acetic acid

(6-Cyano-4-fluoropyridin-2-YL)acetic acid

Cat. No.: B14846541
M. Wt: 180.14 g/mol
InChI Key: YNPRWEFLBBRNCU-UHFFFAOYSA-N
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Description

(6-Cyano-4-fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a cyano group, a fluorine atom, and a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of (6-Cyano-4-fluoropyridin-2-YL)acetic acid often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (6-Cyano-4-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (6-Cyano-4-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance the compound’s ability to form strong interactions with enzymes and receptors, modulating their activity. The pyridine ring provides a scaffold that can be further functionalized to improve binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: (6-Cyano-4-fluoropyridin-2-YL)acetic acid is unique due to the presence of both cyano and fluorine groups on the pyridine ring, which imparts distinct electronic and steric properties. These features make it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

2-(6-cyano-4-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C8H5FN2O2/c9-5-1-6(3-8(12)13)11-7(2-5)4-10/h1-2H,3H2,(H,12,13)

InChI Key

YNPRWEFLBBRNCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C#N)F

Origin of Product

United States

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